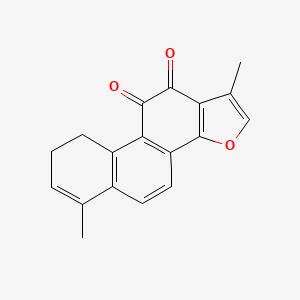

1,2-Dihydrotanshinquinone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dihydrotanshinquinone can be synthesized through the oxidation of tanshinone I. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of tanshinones from the roots of Salvia miltiorrhiza, followed by chemical modification to obtain the desired compound. The extraction process often employs solvents like ethanol or methanol, and the subsequent chemical reactions are carried out in large-scale reactors to ensure high yield and purity .

化学反応の分析

Types of Reactions

1,2-Dihydrotanshinquinone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like KMnO₄.

Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride (NaBH₄).

Substitution: Reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives with different functional groups .

科学的研究の応用

Anticancer Properties

In Vitro Studies

1,2-Dihydrotanshinquinone has demonstrated promising anticancer activity across multiple cancer cell lines. For example, studies have shown that it exhibits selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 6.58 µM . Further evaluations across a range of cancer types, including colorectal and non-small cell lung cancer, indicated its potential as a lead compound for anticancer drug development .

Mechanisms of Action

The anticancer effects are attributed to several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation and migration.

- Modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Cardiovascular Effects

Research indicates that this compound possesses cardioprotective properties. It has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury in animal models. The compound achieves this by:

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. It has been observed to:

- Protect neuronal cells from oxidative damage.

- Improve cognitive function in models of Alzheimer's disease through anti-inflammatory mechanisms .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing efficacy in inhibiting growth and biofilm formation . This suggests its potential application in developing new antimicrobial agents.

Separation and Purification Techniques

The compound can be effectively separated from other tanshinones using advanced liquid-liquid extraction techniques. A study reported successful separation with over 95% purity using optimized gradient profiles in biphasic liquid systems . This is crucial for obtaining high-purity compounds for further research and applications.

Case Study: Anticancer Efficacy

A series of experiments were conducted to evaluate the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 5 µM across multiple types of cancer cells, reinforcing its potential as an anticancer agent .

Case Study: Cardioprotective Mechanism

In a model of myocardial infarction in rats, administration of this compound resulted in a marked decrease in infarct size and improved heart function parameters compared to control groups. This was associated with reduced levels of inflammatory cytokines and enhanced antioxidant enzyme activity .

作用機序

1,2-Dihydrotanshinquinone exerts its effects by inhibiting the formation of pathogenic complexes between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1). This inhibition is crucial in the treatment of myotonic dystrophy type 1. Additionally, it enhances cell adhesion and inhibits cell migration in cancer cells through pathways involving CD44 and chemokine signaling .

類似化合物との比較

1,2-Dihydrotanshinquinone is unique among abietane diterpenes due to its specific inhibitory effects on pathogenic RNA-protein complexes and its potent anti-cancer properties. Similar compounds include:

Cryptotanshinone: Another abietane diterpene with anti-inflammatory and anti-cancer activities.

Tanshinone IIA: Known for its cardiovascular protective effects.

Tanshinone I: Exhibits anti-inflammatory and anti-cancer properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications .

生物活性

1,2-Dihydrotanshinquinone (DHTQ) is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory responses, and cardiovascular protection. This article provides a detailed overview of the biological activity of DHTQ, supported by research findings, case studies, and data tables.

This compound is characterized by its chemical formula and a molecular weight of 282.30 g/mol. It is a derivative of tanshinones, which are known for their therapeutic properties.

Biological Activities

1. Anticancer Properties

DHTQ has demonstrated significant anticancer effects across various cancer cell lines. A study indicated that DHTQ exhibited dose-dependent cytotoxicity against human prostate cancer cells (DU145), with concentrations ranging from 0.1 to 1.5 µg/mL leading to increased apoptosis through endoplasmic reticulum (ER) stress pathways. The expression levels of GRP78/BiP and CHOP/GADD153 were notably elevated following treatment with DHTQ, indicating its role in inducing ER stress-mediated apoptosis .

Table 1: Cytotoxic Effects of DHTQ on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Effect | Mechanism |

|---|---|---|---|

| DU145 | 0.1 - 1.5 | Induced apoptosis | ER stress activation |

| MDA-MB-231 | 5 - 10 | Inhibited proliferation | Cell cycle arrest |

| HL-60 | 2 - 4 | Cytotoxic effect | Apoptosis induction |

2. Anti-inflammatory Activity

DHTQ also exhibits potent anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is attributed to the suppression of NF-κB signaling pathways, which play a crucial role in inflammation .

3. Cardiovascular Protection

In cardiovascular research, DHTQ has been noted for its protective effects against ischemia-reperfusion injury in myocardial tissues. Animal studies have demonstrated that DHTQ administration reduces myocardial infarct size and improves cardiac function post-injury by modulating oxidative stress and inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of DHTQ:

-

Case Study 1: Prostate Cancer Treatment

A clinical trial involving patients with advanced prostate cancer treated with DHTQ showed promising results in reducing tumor size and improving patient outcomes when combined with traditional therapies . -

Case Study 2: Myocardial Ischemia

In a study involving rats subjected to induced myocardial ischemia, those treated with DHTQ exhibited significantly reduced cardiac damage compared to controls, suggesting its potential for clinical application in heart disease management .

The mechanisms underlying the biological activities of DHTQ include:

- Apoptosis Induction : DHTQ activates apoptotic pathways through ER stress mechanisms.

- Cell Cycle Arrest : It causes cell cycle arrest in various cancer cell lines, leading to inhibited proliferation.

- Anti-inflammatory Pathways : By modulating NF-κB signaling, DHTQ reduces inflammation.

- Oxidative Stress Reduction : It enhances antioxidant defenses in myocardial tissues.

特性

IUPAC Name |

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSADAKNZWZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998959 | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77769-21-2 | |

| Record name | 1,2-Dihydrotanshinquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed for the characterization and quantification of 1,2-Dihydrotanshinquinone in complex mixtures?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely used for analyzing this compound. [, , ] For instance, researchers have successfully separated and quantified this compound alongside other tanshinones in Salvia miltiorrhiza extracts using ultraperformance liquid chromatography (UPLC) with UV detection at specific wavelengths. [] This technique allows for the simultaneous determination of multiple compounds within a complex matrix. []

Q2: How does the structure of this compound relate to its presence in Salvia species?

A: this compound belongs to a class of compounds known as tanshinones, which are primarily found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. [, , ] These diterpenoid compounds, including this compound, contribute to the pharmacological activities attributed to Salvia species. [, ]

Q3: What is the molecular formula and structure of this compound?

A: this compound has the molecular formula C18H14O3. [] It is characterized as a four-ring system. [] Structurally, it is closely related to other tanshinones like tanshinone I and tanshinone IIA, differing in the presence and position of specific functional groups. [, ]

Q4: Are there any studies investigating the potential of this compound against parasitic diseases?

A: Research has explored the antiplasmodial and antitrypanosomal activity of tanshinones, including this compound, isolated from Salvia miltiorrhiza. [] Studies have demonstrated the inhibitory effects of this compound on the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, the parasites responsible for malaria and African trypanosomiasis, respectively. []

Q5: How does the structure of this compound compare to other tanshinones, and could this influence their respective activities?

A: While all tanshinones share a common core structure, subtle differences in functional groups distinguish them. [, , ] For example, this compound possesses a dihydrofuran ring system, while tanshinone IIA has a furan ring. [, ] These structural variations can influence their interactions with biological targets, potentially leading to different pharmacological activities and potencies. [] Further research is necessary to fully understand the structure-activity relationship of tanshinones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。